Product packaging for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine(Cat. No.:CAS No. 1339635-87-8)

2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine

Cat. No.: B3232373
CAS No.: 1339635-87-8
M. Wt: 181.3 g/mol
InChI Key: NIBONBPTLNZGKS-UHFFFAOYSA-N
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Description

2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol . It is characterized by the presence of both ethanamine and ethylsulfanyl functional groups on a phenyl ring. The structure is specified by the SMILES notation CCSC1=CC=CC=C1CCN and the InChIKey NIBONBPTLNZGKS-UHFFFAOYSA-N . This compound is supplied as a liquid and should be stored at room temperature . As a building block featuring a phenyl-ethylsulfanyl scaffold, it is of significant interest in modern synthetic and medicinal chemistry research. It may be utilized in the exploration of new pharmacologically active molecules or as a precursor in the development of materials science. Specific applications and the compound's mechanism of action are areas of ongoing scientific investigation and are not fully characterized. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NS B3232373 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine CAS No. 1339635-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethylsulfanylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBONBPTLNZGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Reaction Pathways

Established Synthetic Routes to the Core Ethanamine Moiety

The 2-phenylethanamine core is a common structural motif in medicinal chemistry and natural products. acs.orgnih.gov Its synthesis is well-established, with several reliable methods available that can be adapted for substituted precursors.

A common and effective method for synthesizing phenethylamines involves the reduction of a β-nitrostyrene derivative. acs.org This pathway begins with the condensation of a substituted benzaldehyde with a nitroalkane, such as nitromethane, to form a nitroalkene. Subsequent reduction of the nitro group and the alkene double bond yields the desired primary amine.

For the synthesis of the 2-(ethylsulfanyl)phenethylamine core, this would involve starting with 2-(ethylsulfanyl)benzaldehyde. The key steps are:

Henry Reaction: Condensation of 2-(ethylsulfanyl)benzaldehyde with nitromethane to form 1-(ethylsulfanyl)-2-(2-nitrovinyl)benzene.

Reduction: The nitroalkene is then reduced to the saturated amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which reduces both the nitro group and the double bond simultaneously. acs.org

Starting Material Reagent Intermediate Reducing Agent Product Moiety
2-(Ethylsulfanyl)benzaldehydeNitromethane, Base1-(Ethylsulfanyl)-2-(2-nitrovinyl)benzeneLiAlH₄2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine

This table outlines the reduction of a nitroaromatic precursor to form the target amine moiety.

The reduction of phenylacetonitrile (benzyl cyanide) derivatives is a classic and versatile method for preparing phenethylamines. acs.org This route is advantageous due to the availability of various substituted benzyl halides which can be converted to the corresponding nitriles.

The synthesis can proceed via two main sequences:

Path A: Introduction of the ethylsulfanyl group first, followed by nitrile reduction. This would involve the synthesis of [2-(ethylsulfanyl)phenyl]acetonitrile and its subsequent reduction.

Path B: Formation of the aminomethyl group from a nitrile on a precursor ring (e.g., 2-bromophenylacetonitrile), followed by introduction of the ethylsulfanyl group.

Common reducing agents for converting nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using catalysts like Raney nickel. acs.orggoogle.com Electrocatalytic hydrogenation has also emerged as a selective method for this conversion. nih.govnsf.govescholarship.org

Precursor Key Reaction Reducing Agents General Product
Substituted PhenylacetonitrileNitrile ReductionLiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni), NaBH₄/CoCl₂ youtube.comSubstituted 2-Phenylethanamine

This table summarizes common methods for the reduction of nitrile compounds to produce phenethylamines.

Reductive amination is a powerful method for forming amines from carbonyl compounds. nih.gov In the context of synthesizing the target molecule, this pathway would involve the reaction of a substituted phenylacetaldehyde with an ammonia source in the presence of a reducing agent.

The key precursor is 2-(ethylsulfanyl)phenylacetaldehyde. wikipedia.org The process involves:

Formation of an imine intermediate by reacting the aldehyde with ammonia.

In-situ reduction of the imine to the corresponding primary amine.

A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. This method is widely used for its versatility and generally mild reaction conditions. researchgate.net

Carbonyl Precursor Amine Source Common Reducing Agents Product
2-(Ethylsulfanyl)phenylacetaldehydeAmmoniaNaBH₃CN, NaBH(OAc)₃, H₂/CatalystThis compound

This table illustrates the components of a reductive amination strategy for synthesizing the target compound.

Primary amines can be synthesized through the displacement of a halide from an alkyl halide by a nitrogen nucleophile. libretexts.org For the target molecule, a suitable precursor would be 1-(2-bromoethyl)-2-(ethylsulfanyl)benzene.

Common nitrogen nucleophiles used in this type of reaction include:

Ammonia: Using ammonia as the nucleophile can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. libretexts.org

Phthalimide (Gabriel Synthesis): A more controlled method involves using the potassium salt of phthalimide as the nucleophile. The resulting N-alkylphthalimide is then cleaved, typically by hydrolysis or hydrazinolysis, to yield the primary amine cleanly. libretexts.org

Sodium Azide: An alternative is the reaction with sodium azide to form an alkyl azide, which is then reduced to the primary amine, for example, by catalytic hydrogenation or with LiAlH₄. chemicalbook.com

Substrate Nucleophile Intermediate Cleavage/Reduction Step
1-(2-Haloethyl)-2-(ethylsulfanyl)benzeneAmmonia(Mixture of ammonium (B1175870) salts)Base workup
1-(2-Haloethyl)-2-(ethylsulfanyl)benzenePotassium PhthalimideN-AlkylphthalimideHydrazinolysis (N₂H₄)
1-(2-Haloethyl)-2-(ethylsulfanyl)benzeneSodium AzideAlkyl AzideReduction (e.g., H₂/Pd)

This table compares different nucleophilic substitution approaches for the synthesis of the ethanamine moiety.

Introduction and Functionalization of the Ethylsulfanyl Substituent

The ethylsulfanyl (-SEt) group is a thioether. masterorganicchemistry.com Its introduction onto the aromatic ring is a critical step that can be performed at various stages of the synthesis.

The formation of an aryl thioether can be achieved through several methods, primarily involving the reaction of a sulfur nucleophile with an electrophilic aromatic precursor. acsgcipr.org

Nucleophilic Aromatic Substitution (SNA_r): An activated aryl halide (e.g., 2-fluoronitrobenzene) can react with an ethanethiolate salt (e.g., sodium ethanethiolate). The nitro group activates the ring towards nucleophilic attack and can later be reduced to form the amine functionality of the final product.

Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions are modern, highly effective methods for forming C-S bonds. acsgcipr.org A common approach involves the reaction of an aryl halide (e.g., 2-bromophenethylamine) with ethanethiol in the presence of a suitable catalyst and base.

Alkylation of a Thiol: If the synthesis starts from a thiophenol derivative (e.g., 2-mercaptophenethylamine), the thioether can be formed by a simple Williamson-type synthesis. The thiophenol is deprotonated with a base to form a thiolate, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide). researchgate.net

Reaction Type Aromatic Precursor Sulfur Source Catalyst/Conditions
Nucleophilic Aromatic SubstitutionActivated Aryl Halide (e.g., containing -NO₂)Sodium EthanethiolateAprotic Solvent (e.g., DMF)
Metal-Catalyzed CouplingAryl Halide or TriflateEthanethiolPd or Cu catalyst, Base
Thiol AlkylationAryl ThiolEthyl Halide (e.g., EtI, EtBr)Base (e.g., K₂CO₃, NaH)

This table summarizes key strategies for the formation of the ethylsulfanyl (thioether) linkage.

Palladium-Catalyzed C-S Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The construction of the thioether linkage in this compound can be envisioned through a palladium-catalyzed C-S cross-coupling reaction between an aryl halide (e.g., 2-(2-bromo-phenyl)-ethylamine derivative) and ethanethiol or its corresponding thiolate.

These reactions typically employ a palladium catalyst, such as palladium(II) acetate, in conjunction with a specialized phosphine ligand. The ligand plays a crucial role in the efficiency and selectivity of the catalytic system. For instance, the SPhos ligand has been shown to be effective in Suzuki-Miyaura cross-coupling reactions at low catalyst loadings (0.5–5 mol%), a principle that extends to C-S coupling. mdpi.com The choice of base, solvent, and reaction temperature are critical parameters that must be optimized to achieve high yields. mdpi.com While traditionally used for C-C bonds, these methods are adaptable for C-S bond formation, providing a direct route to aryl thioethers.

Parameter Condition Reference
Catalyst Palladium(II) acetate mdpi.com
Ligand SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) mdpi.com
Base Potassium Acetate (KOAc) or Potassium Phosphate mdpi.commdpi.com
Solvent Dimethylacetamide (DMAc) or Toluene mdpi.commdpi.com
Temperature 120-130 °C mdpi.com

This interactive table summarizes typical conditions for Palladium-catalyzed cross-coupling reactions applicable to C-S bond formation.

Chalcogen-Directed Functionalization Strategies

The sulfur atom (a chalcogen) in the target molecule can be strategically employed to direct chemical transformations. Chalcogen-directed functionalization leverages the coordinating ability of sulfur to guide reagents or catalysts to specific positions, enabling regioselective reactions. For instance, intramolecular cyclization of substrates containing both a chalcogen and a reactive group is a powerful strategy.

In the context of synthesizing indole derivatives, which share structural similarities with functionalized aryl systems, o-alkynyl arylamines react with diorganyl diselenides or disulfides to achieve regioselective intramolecular cyclization. semanticscholar.orgresearchgate.net This type of transformation, promoted by an oxidizing agent like Oxone®, can form new heterocyclic structures or introduce functional groups adjacent to the chalcogen-bearing carbon. researchgate.net Such a strategy could be adapted to functionalize a pre-existing 2-(ethylsulfanyl)phenyl scaffold, using the sulfur atom to direct further C-H activation or bond formation on the aromatic ring.

Regioselective and Stereoselective Synthesis Approaches

Achieving control over regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the product) is a primary goal in synthetic chemistry. For a molecule like this compound, which contains a chiral center, enantioselective methods are highly valuable.

Enantioselective Synthesis Protocols for Aryl Amines

The synthesis of chiral amines in high enantiomeric purity is crucial for the development of pharmaceuticals. Copper-catalyzed three-component reactions, often referred to as A³-coupling (aldehyde-alkyne-amine), are effective for preparing chiral propargylamines, which can be precursors to saturated amines. nih.gov The use of chiral ligands, such as Pyrinap, in these reactions can induce high levels of asymmetry, leading to products with excellent enantiomeric excess (ee). nih.gov Subsequent reduction of the alkyne group would yield the desired chiral arylethylamine.

Another approach involves the enzymatic transamination of prochiral ketones, which offers a green and highly selective method for producing enantiopure amines. researchgate.net These biocatalytic methods can achieve high conversions and chiral purity (≥98.5%). researchgate.net

Directed C-H Functionalization for Arylethylamine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules. nih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides. For the synthesis of β-arylethylamine scaffolds, a directing group is often temporarily installed on the amine to guide a metal catalyst (typically palladium) to a specific C-H bond. acs.orgfigshare.com

A picolinamide directing group, for example, can facilitate the selective arylation of sp³ C-H bonds. researchgate.net Similarly, a nitroso directing group can be used for the selective β-C(sp³)-H arylation of aliphatic amines to construct β-arylethylamine frameworks. acs.orgfigshare.com This method allows for the direct coupling of an amine-containing fragment with an aryl group, streamlining the synthesis. The directing group can be easily installed and removed, making this a versatile strategy. acs.orgfigshare.com

Method Catalyst Directing Group Key Feature Reference
β-C(sp³)-H ArylationPd(II)NitrosoEnables direct synthesis from common amines. acs.orgfigshare.com
α-Arylation of Cyclic AminesRutheniumAmidineDirect sp³ C-H to C-C bond transformation. semanticscholar.org
C(sp³)-H ArylationPalladiumPicolinamideHighly selective monoarylation on specific scaffolds. researchgate.net

This interactive table outlines different strategies for directed C-H functionalization in the synthesis of amine scaffolds.

Mechanistic Studies of Selectivity Control

Understanding the reaction mechanism is key to controlling selectivity. For palladium-catalyzed C-H activation, computational and experimental studies have shown that ligands and directing groups play a critical role in the catalytic cycle. A pyridone-amide-ester ligand, for instance, was found to increase the activity of the Pd catalyst and prevent the formation of inactive complexes. acs.org The pendant ester group participates in the C-H activation process, favoring the catalytic cycle. acs.org

In radical-mediated reactions, such as the Truce-Smiles rearrangement for synthesizing β-arylethylamines, selectivity is governed by the stability of radical intermediates and the kinetics of competing pathways. researchgate.net Computational studies help to elucidate these pathways and predict the most favorable outcomes. researchgate.net Similarly, in enantioselective Minisci reactions, mechanistic probes and non-linear effect studies can help determine the enantiodetermining step, revealing that a single molecule of a chiral catalyst may be responsible for the stereochemical outcome via an intramolecular deprotonation. researchgate.net

Multi-step Synthetic Sequences and Optimization Studies

Preparation and Isolation of Key Intermediates

The synthesis of this compound hinges on the successful preparation of the key intermediate, 2-(2-(ethylsulfanyl)phenyl)acetonitrile. Two plausible synthetic routes for this intermediate are outlined below, starting from readily available precursors.

Route A: From 2-Chlorotoluene

This pathway involves a three-step sequence starting from 2-chlorotoluene:

Chlorination of 2-Chlorotoluene: The initial step is the free-radical chlorination of 2-chlorotoluene to yield 2-chlorobenzyl chloride. This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

Synthesis of 2-(Ethylsulfanyl)benzyl Chloride: The resulting 2-chlorobenzyl chloride is then reacted with sodium ethanethiolate (NaSEt). This nucleophilic substitution reaction, where the ethanethiolate anion displaces the chloride, is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Cyanation to form 2-(2-(Ethylsulfanyl)phenyl)acetonitrile: The final step in the formation of the key intermediate involves the reaction of 2-(ethylsulfanyl)benzyl chloride with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is another nucleophilic substitution reaction, often carried out in a polar solvent to facilitate the dissolution of the cyanide salt. The reaction of benzyl halides with sodium cyanide is a well-established method for the preparation of phenylacetonitriles. orgsyn.org

Route B: From 2-Chlorobenzonitrile

An alternative and more direct approach begins with 2-chlorobenzonitrile:

Nucleophilic Aromatic Substitution: In this route, 2-chlorobenzonitrile undergoes a nucleophilic aromatic substitution reaction with sodium ethanethiolate. This reaction directly introduces the ethylsulfanyl group onto the phenyl ring, ortho to the nitrile group, to yield 2-(ethylsulfanyl)benzonitrile. The reaction is typically conducted in a polar aprotic solvent at elevated temperatures.

Homologation to 2-(2-(Ethylsulfanyl)phenyl)acetonitrile: The resulting 2-(ethylsulfanyl)benzonitrile can then be converted to the target intermediate, 2-(2-(ethylsulfanyl)phenyl)acetonitrile. This transformation requires the addition of a one-carbon unit. A common method for such homologation is the reaction with a suitable C1-synthon under basic conditions.

Final Step: Reduction to this compound

Once the key intermediate, 2-(2-(ethylsulfanyl)phenyl)acetonitrile, is synthesized and purified, the final step is its reduction to the target primary amine. This transformation can be achieved through several established methods:

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful reducing agent, LiAlH₄, is highly effective for the reduction of nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum complexes.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. nih.gov Common catalysts for nitrile reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is performed under pressure in a suitable solvent, such as ethanol or methanol. Catalytic hydrogenation is often preferred for its milder reaction conditions and easier product isolation.

The isolation of the final product, this compound, typically involves extraction and chromatographic purification to achieve the desired level of purity.

Interactive Data Table: Overview of Synthetic Intermediates and Final Product

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )
2-Chlorobenzyl chlorideC₇H₆Cl₂161.03
2-(Ethylsulfanyl)benzyl chlorideC₉H₁₁ClS186.70
2-(2-(Ethylsulfanyl)phenyl)acetonitrileC₁₀H₁₁NS177.27
This compoundC₁₀H₁₅NS181.30

Optimization of Reaction Conditions for Yield and Purity

For the cyanation reaction to form 2-(2-(ethylsulfanyl)phenyl)acetonitrile, several factors are critical. The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or DMF are generally effective at dissolving the cyanide salt and promoting the nucleophilic substitution. The reaction temperature is another key parameter; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in reactions involving a solid-liquid phase, facilitating the transport of the cyanide anion to the organic phase.

In the reduction of the nitrile to the primary amine, the choice of reducing agent and reaction conditions plays a crucial role in determining the product distribution. When using LiAlH₄, maintaining anhydrous conditions is essential to prevent the decomposition of the reagent and to ensure complete reduction. The stoichiometry of the reducing agent must be carefully controlled to avoid over-reduction or incomplete reaction.

For catalytic hydrogenation , the selection of the catalyst, solvent, hydrogen pressure, and temperature are all interdependent variables that need to be optimized. For instance, palladium-based catalysts are often effective for the hydrogenation of nitriles. nih.gov The solvent can influence the catalyst's activity and selectivity. Acidic or basic additives are sometimes used to suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile reductions.

Interactive Data Table: Parameters for Optimization of Nitrile Reduction

ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Reducing Agent/Catalyst Lithium Aluminum HydridePd/C, PtO₂, Raney Ni
Solvent Anhydrous Diethyl Ether, THFEthanol, Methanol, Acetic Acid
Temperature 0 °C to refluxRoom Temperature to 100 °C
Pressure Atmospheric1 - 100 atm H₂
Key Considerations Strict anhydrous conditions, careful workupCatalyst activity and selectivity, suppression of byproducts

Development of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes for this compound.

One area of focus is the replacement of hazardous reagents and solvents. For the cyanation step , the use of less toxic cyanide sources or in-situ generation of cyanide could be explored to minimize the risks associated with handling large quantities of sodium or potassium cyanide.

In the reduction step , catalytic transfer hydrogenation presents a greener alternative to the use of metal hydrides like LiAlH₄. Transfer hydrogenation utilizes a hydrogen donor, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst, thereby avoiding the need for high-pressure hydrogen gas and the pyrophoric nature of LiAlH₄. This method often proceeds under milder conditions and can offer high selectivity.

The choice of solvent is another important aspect of green synthesis. The use of water, ethanol, or other biodegradable and less toxic solvents is preferable to chlorinated solvents or polar aprotic solvents like DMF, which have environmental and health concerns. The development of solvent-free reaction conditions or the use of recyclable solvent systems can further enhance the green credentials of the synthesis.

Furthermore, the principles of atom economy can be applied by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This can be achieved by choosing reactions with high selectivity and by developing efficient workup and purification procedures that reduce the use of auxiliary substances.

Interactive Data Table: Comparison of Reduction Methods from a Green Chemistry Perspective

FeatureLiAlH₄ ReductionCatalytic HydrogenationCatalytic Transfer Hydrogenation
Reagent Hazard High (pyrophoric, reacts violently with water)Moderate (flammable H₂ gas under pressure)Low to Moderate
Solvent Ethereal solvents (flammable)Alcohols, organic acidsAlcohols, water
Energy Consumption Moderate (reflux)Moderate (pressure, sometimes heat)Low to Moderate
Waste Generation Stoichiometric aluminum saltsMinimal catalyst waste (recyclable)Minimal catalyst waste (recyclable), byproduct from H-donor
Overall Greenness LowMediumHigh

Chemical Reactivity and Advanced Transformations

The unique structure of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine, featuring both a primary amine and a thioether functional group, allows for a diverse range of chemical transformations. This section details the reactivity at both of these sites.

Protonation and Formation of Amine Salts

As a primary amine, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic. This allows it to readily react with acids to form the corresponding ammonium (B1175870) salts. This protonation is a fundamental reaction of amines and is crucial for their purification, handling, and in many biological and medicinal chemistry applications. For instance, phenethylamines are often converted to their hydrochloride salts to improve their stability and water solubility. google.com

The general reaction involves the donation of the lone pair of electrons from the nitrogen atom to a proton (H⁺) from an acid, such as hydrochloric acid (HCl), to form an ammonium salt.

General Reaction for Protonation:

R-NH₂ + HCl → R-NH₃⁺Cl⁻

In the case of this compound, the product would be 2-[2-(Ethylsulfanyl)phenyl]ethan-1-ammonium chloride. This reaction is typically carried out by treating a solution of the amine with the acid.

Acylation and Amide Formation

The primary amine group of this compound is nucleophilic and can react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This is a robust and widely used transformation in organic synthesis. The reaction of a primary amine with an acyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism.

A well-documented analogue is the acylation of 2-phenylethylamine to produce N-acetyl-2-phenylethylamine. guidechem.comchemicalbook.comnih.gov This transformation highlights the expected reactivity of the target compound.

General Reaction for Acylation with an Acyl Chloride:

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

For this compound, reaction with acetyl chloride would yield N-{2-[2-(Ethylsulfanyl)phenyl]ethyl}acetamide. These amide derivatives are often more stable and can have significantly different physical and biological properties compared to the parent amine.

Acylating AgentProduct
Acetyl chlorideN-{2-[2-(Ethylsulfanyl)phenyl]ethyl}acetamide
Benzoyl chlorideN-{2-[2-(Ethylsulfanyl)phenyl]ethyl}benzamide

Alkylation Reactions (e.g., Formation of Secondary, Tertiary Amines, Quaternary Ammonium Salts)

The amine functionality can undergo N-alkylation with alkyl halides to form secondary and tertiary amines, and ultimately, quaternary ammonium salts. These reactions proceed via nucleophilic substitution, where the amine acts as the nucleophile. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

The synthesis of secondary and tertiary amines is a common objective in medicinal chemistry to modulate the pharmacological properties of phenethylamine (B48288) derivatives. nih.govresearchgate.net For example, reaction with one equivalent of an alkyl halide like methyl iodide would be expected to yield the secondary amine, N-methyl-2-[2-(ethylsulfanyl)phenyl]ethan-1-amine. Further reaction would produce the tertiary amine and then the quaternary ammonium salt.

Alkylation Steps:

Formation of a Secondary Amine: R-NH₂ + CH₃I → R-NH-CH₃ + HI

Formation of a Tertiary Amine: R-NH-CH₃ + CH₃I → R-N(CH₃)₂ + HI

Formation of a Quaternary Ammonium Salt: R-N(CH₃)₂ + CH₃I → R-N(CH₃)₃⁺I⁻

The formation of quaternary ammonium salts from tertiary amines is a well-established reaction. nih.gov

Alkylation StageProduct Name
Secondary AmineN-methyl-2-[2-(ethylsulfanyl)phenyl]ethan-1-amine
Tertiary AmineN,N-dimethyl-2-[2-(ethylsulfanyl)phenyl]ethan-1-amine
Quaternary Ammonium Salt2-[2-(Ethylsulfanyl)phenyl]-N,N,N-trimethylethan-1-aminium iodide

Transformations of the Ethylsulfanyl Group

The sulfur atom in the ethylsulfanyl group is also a site of significant reactivity, primarily involving oxidation and cleavage reactions.

Oxidation to Sulfoxides and Sulfones

The thioether group can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. This transformation is significant as it can dramatically alter the electronic and steric properties of the molecule. The oxidation state of sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A study on the metabolism of a related compound, 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2), showed that sulfoxidation is a key metabolic pathway. nih.gov There are numerous methods for the selective oxidation of sulfides to sulfoxides, such as using hydrogen peroxide with a catalyst. organic-chemistry.orgresearchgate.netresearchgate.net

Further oxidation of the sulfoxide to the corresponding sulfone can be accomplished with stronger oxidizing agents or more forcing conditions.

Oxidation States of the Sulfur Moiety:

Oxidation StateFunctional GroupProduct Name
Thioether-S-This compound
Sulfoxide-SO-2-[2-(Ethylsulfinyl)phenyl]ethan-1-amine
Sulfone-SO₂-2-[2-(Ethylsulfonyl)phenyl]ethan-1-amine

Desulfurization and Cleavage Reactions

The carbon-sulfur bond in the ethylsulfanyl group can be cleaved under various conditions. A common and effective method for the complete removal of the sulfur atom is desulfurization using Raney nickel. organicreactions.orgresearchgate.netmasterorganicchemistry.com This reaction, a type of hydrogenolysis, replaces the carbon-sulfur bonds with carbon-hydrogen bonds, effectively removing the thioether functionality. In the case of this compound, desulfurization would yield 2-phenylethanamine.

Desulfurization with Raney Nickel:

This process involves treating the thioether with an active Raney nickel catalyst, which contains adsorbed hydrogen. The reaction cleaves the C-S bonds and replaces them with C-H bonds.

Other methods for the cleavage of C-S bonds in thioethers have also been developed, including electrochemical methods and reactions with specific reagents that can selectively cleave certain types of C(sp³)–S bonds. organic-chemistry.orgrsc.orgchemrxiv.org These advanced methods can offer alternative pathways for modifying the sulfur-containing part of the molecule.

Electrophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern of the phenyl ring in this compound is governed by the directing effects of the two present substituents: the ethan-1-amine group and the ethylsulfanyl group. Both of these groups are classified as activating, ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgcognitoedu.orgpressbooks.publibretexts.org This means they increase the rate of reaction compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves.

The activating nature of the amino group stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and making it more nucleophilic. cognitoedu.orglibretexts.org Similarly, the ethylsulfanyl group activates the ring through the resonance donation of one of the lone pairs of electrons on the sulfur atom.

In the case of this compound, the two substituents are located ortho to each other. This leads to a synergistic activation of specific positions on the aromatic ring. The positions most activated for electrophilic attack are para to the powerful aminoethyl group (position 4) and para to the ethylsulfanyl group (position 5). The ortho positions relative to each substituent are also activated, but may be subject to steric hindrance.

PositionActivating Group(s)Predicted Reactivity
3Ortho to -CH₂CH₂NH₂Moderately activated
4Para to -CH₂CH₂NH₂Strongly activated
5Para to -SCH₂CH₃Strongly activated
6Ortho to -SCH₂CH₃Moderately activated, sterically hindered

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the primary amine group can complicate some of these reactions. For instance, Friedel-Crafts reactions are often unsuccessful with arylamines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amine. To circumvent this, the amine group is often protected as an amide, which is still an ortho-, para-director but is less activating and less basic.

Radical Reactions Involving the Compound

The this compound molecule possesses sites susceptible to radical reactions. Thioethers are known to participate in radical processes. rsc.orgacsgcipr.org For example, they can react with hydroxyl radicals in a multi-step process. nih.gov The sulfur atom in the ethylsulfanyl group can be a target for radical-initiated oxidation.

Furthermore, the C-H bonds adjacent to the sulfur atom (on the ethyl group) and the C-H bonds of the ethylamine (B1201723) side chain can be potential sites for hydrogen atom abstraction by aggressive radical species. The stability of the resulting carbon-centered radicals would influence the preferred site of reaction.

While specific studies on the radical reactions of this compound are not extensively documented, the general reactivity of thioethers and arylamines suggests potential involvement in radical-mediated transformations. For instance, the thiol-ene reaction, a radical-catalyzed addition of a thiol to an alkene, highlights the reactivity of sulfur compounds in radical chemistry. wikipedia.org

Advanced Spectroscopic and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The spectrum for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine would be expected to show characteristic absorption bands for its primary amine, aromatic ring, and aliphatic C-H bonds. The appearance of IR spectra can be sensitive to the sample's physical state (gas, liquid, or solid) due to intermolecular interactions like hydrogen bonding. stackexchange.comechemi.com

Table 3: Predicted Principal IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (symmetric & asymmetric)Primary Amine3400 – 3250 (two bands)
C-H Stretch (aromatic)Aromatic Ring3100 – 3000
C-H Stretch (aliphatic)-CH₂-, -CH₃2960 – 2850
N-H Bend (scissoring)Primary Amine1650 – 1580
C=C Stretch (in-ring)Aromatic Ring1600 – 1450 (multiple bands)
C-N StretchAlkyl Amine1250 – 1020
C-S StretchThioether700 – 600

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. chemguide.co.uk The molecular formula of this compound is C₁₀H₁₅NS, giving it a monoisotopic mass of approximately 181.09 Da.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern of amines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orglibretexts.org

Key predicted fragments include:

m/z = 30: This fragment, [CH₂NH₂]⁺, is formed by α-cleavage and is characteristically the base peak for many primary amines. docbrown.info

m/z = 151: Resulting from the loss of the ethyl group ([M - 29]⁺).

m/z = 134: Resulting from the loss of the ethylthio radical ([M - 47]⁺).

m/z = 104: A significant peak corresponding to the [C₇H₆S]⁺ fragment, formed by cleavage of the bond between the two methylene (B1212753) groups of the ethanamine chain.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z ValueProposed Fragment IonFragmentation Pathway
181[C₁₀H₁₅NS]⁺Molecular Ion (M⁺)
152[C₉H₁₀NS]⁺Loss of •CH₂CH₃
134[C₈H₁₀N]⁺Loss of •SCH₂CH₃
104[C₇H₆S]⁺Benzylic cleavage
30[CH₄N]⁺α-cleavage, [CH₂NH₂]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While spectroscopic methods reveal the molecular structure in solution or the gas phase, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles.

Should a suitable single crystal of this compound be grown and analyzed, X-ray diffraction would definitively determine:

Molecular Conformation: The exact spatial orientation of the ethylsulfanyl and ethanamine side chains relative to the plane of the phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which would likely be governed by hydrogen bonds involving the primary amine group (N-H···N or N-H···S), as well as van der Waals forces and potential π-π stacking interactions between the aromatic rings. nih.gov

Currently, there is no publicly available crystallographic data for this specific compound. Such an analysis would be a critical component of its full structural characterization.

Combined Spectroscopic Approaches for Comprehensive Structural Elucidation

The definitive structural confirmation of a novel or synthesized compound like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous elucidation of the molecule's atomic connectivity and chemical environment. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each set of non-equivalent protons. The aromatic region would likely display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The ethyl group of the ethylsulfanyl moiety would present as a quartet for the methylene protons (adjacent to a methyl group) and a triplet for the methyl protons. The ethylamine (B1201723) side chain would show two triplets, corresponding to the two methylene groups. The chemical shifts are influenced by the electron-withdrawing or -donating nature of the adjacent functional groups.

Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10 - 7.40m4HAr-H
2.95t2HAr-CH₂-
2.80q2H-S-CH₂-
2.75t2H-CH₂-NH₂
1.50 (approx.)s (broad)2H-NH₂
1.25t3H-S-CH₂-CH₃

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. The spectrum for this compound would be expected to show ten unique signals, corresponding to the ten carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (120-140 ppm), while the aliphatic carbons of the ethyl and ethylamine groups would be found in the upfield region.

Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
140.5Ar-C (quaternary, C-S)
138.0Ar-C (quaternary, C-CH₂)
130.0Ar-CH
128.5Ar-CH
126.0Ar-CH
125.5Ar-CH
42.0-CH₂-NH₂
35.5Ar-CH₂-
26.0-S-CH₂-
14.5-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-S bonds.

Hypothetical IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (primary amine)
3010 - 3100MediumAromatic C-H stretch
2850 - 2960Medium-StrongAliphatic C-H stretch
1580 - 1620MediumN-H bend (scissoring)
1450 - 1500Medium-StrongAromatic C=C stretch
740 - 760StrongC-H out-of-plane bend (ortho-disubstitution)
600 - 700Weak-MediumC-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation.

Hypothetical Mass Spectrometry Fragmentation Data

m/zPossible Fragment
181[M]⁺ (Molecular Ion)
151[M - CH₂NH₂]⁺
123[M - S-CH₂CH₃]⁺
30[CH₂NH₂]⁺

By combining the data from these spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved. The NMR data would establish the carbon-hydrogen framework, the IR spectrum would confirm the presence of key functional groups, and the mass spectrum would verify the molecular weight and provide further structural information through its fragmentation pattern.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems, making it an ideal tool for studying organic molecules like 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine. DFT methods calculate the total energy of a molecule based on its electron density, from which a wide range of molecular properties can be derived.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a selected DFT functional (like B3LYP) and a basis set (such as 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This optimized geometry corresponds to the molecule's most stable conformation.

For this compound, this process would reveal key structural parameters. The analysis would likely show a non-planar structure due to the flexible ethylamine (B1201723) and ethylsulfanyl side chains. The bond lengths, bond angles, and dihedral angles obtained from the calculation provide a precise model of the molecule's shape. For instance, calculations on similar substituted phenethylamine (B48288) derivatives often reveal gauche conformations to be energetically favorable. nih.gov Electronic structure analysis, performed concurrently, provides information on the distribution of electrons within the molecule, including atomic charges and dipole moments, which are crucial for understanding its intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenethylamine Derivative (Calculated via DFT) This table is illustrative and does not represent actual data for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-C (ring)~1.39 Å
C-S~1.77 Å
S-C (ethyl)~1.82 Å
C-N~1.47 Å
Bond AngleC-S-C~100°
C-C-N~112°
Dihedral AngleC-C-S-CVariable (conformer dependent)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. jseepublisher.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. jseepublisher.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the sulfur atom and the phenyl ring, while the LUMO would be distributed over the aromatic system and the side chains. The energy gap would quantify its propensity to engage in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies (Calculated via DFT) This table is illustrative and does not represent actual data for this compound.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.2
HOMO-LUMO Gap5.6

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group and the sulfur atom of the ethylsulfanyl group, due to the lone pairs of electrons. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The phenyl ring would show a mix of neutral and slightly negative potential.

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound. researchgate.netpsu.edu

For this compound, the calculated spectrum would show characteristic peaks corresponding to specific functional groups. For example, N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring would be found around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be slightly lower, in the 2850-2960 cm⁻¹ range. scirp.org The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region. iosrjournals.org These theoretical predictions are crucial for interpreting experimental spectroscopic data.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is not limited to static molecules; it can also be used to map out the entire course of a chemical reaction. By calculating the energies of reactants, products, and any intermediate structures, a potential energy surface for the reaction can be constructed.

Transition State Analysis and Energy Barrier Determination

A key element in understanding a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. The transition state represents the energy barrier, or activation energy, that must be overcome for the reaction to proceed. Computational methods can locate the geometry of the transition state and calculate its energy. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis would be critical. For example, in a potential synthesis involving the introduction of the ethylsulfanyl group onto a precursor molecule, computational analysis could compare different possible pathways. By calculating the activation energy for each proposed step, the most energetically favorable (and therefore most likely) reaction mechanism can be determined. researchgate.net This insight is invaluable for optimizing reaction conditions and predicting product outcomes.

Computational Studies of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are studied to elucidate reaction mechanisms by determining how isotopic substitution affects the rate of a chemical reaction. Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting KIEs. This involves calculating the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues.

For a hypothetical reaction involving the deamination of this compound, one could study the primary KIE by substituting the hydrogen atoms on the amine group with deuterium (B1214612) (²H). The computational workflow would involve:

Locating the transition state for the rate-determining step of the reaction.

Calculating the harmonic vibrational frequencies for the reactant and transition state structures.

Using these frequencies to compute the zero-point vibrational energies (ZPVEs).

Calculating the KIE using the Bigeleisen-Mayer equation, which relates the rate constant ratio (k_light/k_heavy) to the vibrational frequencies of the isotopic molecules.

A predicted KIE significantly greater than 1 would suggest that the C-N or N-H bond is breaking in the rate-determining step.

Table 1: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and KIE for a Reaction

This table illustrates the type of data generated in a computational KIE study. Note: This data is purely illustrative.

Vibrational ModeFrequency (¹H Isotopologue)Frequency (²H Isotopologue)Contribution to KIE
N-H Symmetric Stretch34002500Significant
N-H Asymmetric Stretch35002600Significant
C-N Stretch11501130Moderate
Calculated kH/kD --6.8

Molecular Dynamics Simulations for Conformational Flexibility and Stability

The simulation would involve:

Defining a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system as a function of its atomic coordinates.

Placing the molecule in a simulation box, often solvated with explicit solvent molecules.

Solving Newton's equations of motion for every atom over a series of small time steps (femtoseconds), generating a trajectory of atomic positions and velocities.

Analysis of this trajectory would identify the most stable conformers by monitoring key dihedral angles, such as those around the C-C bond of the ethylamine side chain and the C-S bond of the ethylsulfanyl group. The relative populations of different conformers can be determined from the simulation, providing insight into the molecule's structural dynamics.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

While no crystal structure for this compound appears to be available in public databases, a theoretical analysis of its potential intermolecular interactions can be performed if a crystal structure were determined. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal.

This analysis involves partitioning the crystal space into regions where the electron distribution of a given molecule dominates. The Hirshfeld surface is mapped with properties like d_norm (a normalized contact distance), which highlights key intermolecular contacts:

Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds. For this compound, these would be expected between the amine group (donor) and an acceptor atom.

Blue regions represent longer-range contacts.

White areas show contacts around the van der Waals separation distance.

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. For this compound, a QSPR study could be developed to predict properties like boiling point, solubility, or retention time in chromatography based on computationally derived molecular descriptors.

The process involves:

Calculating a large number of molecular descriptors for the compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Developing a mathematical model (e.g., multiple linear regression) that connects a subset of these descriptors to a specific property.

Validating the model to ensure its predictive power.

Such a model would be built using a dataset of diverse molecules and their known properties, and could then be used to predict the properties of new or unmeasured compounds like this compound.

Table 2: Examples of Computational Descriptors for QSPR/QSAR

This table lists descriptors that would be calculated for this compound in a typical QSPR/QSAR study. Note: Values are not provided as they would require specific calculations.

Descriptor ClassDescriptor ExamplePotential Predicted Property
ConstitutionalMolecular WeightBoiling Point, Density
TopologicalWiener IndexChromatographic Retention Time
GeometricalMolecular Surface AreaSolubility
Quantum-ChemicalHOMO-LUMO GapReactivity, UV-Vis Absorption Wavelength
Quantum-ChemicalDipole MomentPolarity, Intermolecular Interaction Strength

Chemical Applications and Derivatization Strategies As a Molecular Scaffold

Role as a Synthetic Building Block for Advanced Molecular Structures

The unique arrangement of its functional groups makes 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine an attractive starting material for the synthesis of diverse and complex molecules. enaminestore.com Its phenethylamine (B48288) backbone is a common motif in many biologically active compounds, and the ortho-disposed ethylsulfanyl group provides an additional point for chemical modification or coordination. mdpi.com

The primary amine functionality of this compound is a key feature that allows it to be used as a precursor in the synthesis of various heterocyclic compounds.

Oxadiazole Synthesis: 1,3,4-Oxadiazoles can be synthesized through multi-step procedures that can be adapted for this compound. A common pathway involves the conversion of the primary amine to a hydrazide. For instance, the amine could first be acylated and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acylhydrazide. This intermediate can then undergo cyclodehydration using a dehydrating agent like phosphoryl chloride, phosphorus pentoxide, or sulfuric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov Another method involves the condensation of the derived acylhydrazide with an aldehyde, followed by oxidative cyclization with a reagent like acetic anhydride (B1165640) to form the oxadiazole ring. nih.gov

Table 1: General Synthetic Pathway to Oxadiazoles

Step Reaction Reagents Intermediate/Product
1 Acylation of Amine Acyl Chloride / Anhydride N-acylated Amine
2 Hydrazinolysis Hydrazine Hydrate (N₂H₄·H₂O) Acylhydrazide

Thiohydantoin Synthesis: Thiohydantoins, particularly 2-thiohydantoins, are another class of heterocycles accessible from this building block. jchemrev.com The primary amine of this compound can react directly with isothiocyanates or through a multi-component reaction. A well-established method is the direct condensation of an α-amino acid with thiourea (B124793) at high temperatures, although this is less directly applicable. nih.govnih.govresearchgate.net A more relevant approach would involve the reaction of the primary amine with an α-amino acid derivative and a thiocarbonyl source. For example, reaction with an isothiocyanate could lead to a thiourea derivative, which can then be cyclized to form a thiohydantoin. jchemrev.comgoogle.com The primary amine group itself can be converted into an isothiocyanate, which can then react with an amino acid to build the thiohydantoin ring. google.com

The structure of this compound, featuring both a soft sulfur donor and a borderline nitrogen donor, makes it an excellent candidate for the design of bidentate ligands for coordination chemistry. The ortho-substitution pattern is ideal for forming stable five-membered chelate rings with metal ions.

The primary amine and the sulfur atom can coordinate to a variety of transition metals. The nature of the "N,S" donor set allows for the stabilization of different oxidation states of the metal center, which is a valuable property in the development of catalysts for various organic transformations. Modification of the amine, for instance, through the formation of a Schiff base with a salicylaldehyde (B1680747) derivative, could create a more complex N,S,O-tridentate ligand, further tuning the electronic and steric properties of the resulting metal complex. nih.gov

In the field of organocatalysis, chiral amines are fundamental building blocks. mdpi.com If this compound is resolved into its individual enantiomers, it can be used as a scaffold for chiral organocatalysts. The primary amine can be used to form enamines or iminium ions with carbonyl compounds, activating them for asymmetric transformations. Furthermore, the amine can be functionalized with hydrogen-bond-donating groups, such as thioureas, to create dual-activation catalysts that can coordinate to both the nucleophile and the electrophile in a reaction, enhancing stereocontrol. mdpi.com

Design and Synthesis of Structurally Related Analogs for Chemical Exploration

Systematic modification of the this compound scaffold is a key strategy for chemical exploration, allowing researchers to fine-tune the molecule's properties for specific applications. enaminestore.com

The primary amine is a highly versatile functional group that can undergo a wide array of chemical transformations to generate a library of analogs. researchgate.net

N-Alkylation: The amine can be mono- or di-alkylated using alkyl halides to produce secondary or tertiary amines, respectively. This modification alters the basicity, nucleophilicity, and steric bulk around the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation changes the electronic properties of the nitrogen, making it non-basic and introducing a potential hydrogen-bond donor/acceptor unit.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). This is a common strategy for creating ligands or as a protecting group for the amine. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides, which are stable functional groups often found in medicinal chemistry.

Conversion to Isothiocyanate: The amine can be converted to an isothiocyanate group using reagents like thiophosgene. This functional group is a key precursor for synthesizing thiourea and thiohydantoin derivatives. google.com

Table 2: Examples of Primary Amine Modifications

Reaction Type Reagent Example Product Functional Group
N-Alkylation Methyl Iodide (CH₃I) Secondary/Tertiary Amine
N-Acylation Acetyl Chloride (CH₃COCl) Amide
Schiff Base Formation Benzaldehyde (C₆H₅CHO) Imine
Sulfonylation Tosyl Chloride (TsCl) Sulfonamide

The ethylsulfanyl group offers another site for structural diversification.

Oxidation State: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. smolecule.com Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can yield the sulfoxide, while stronger conditions can lead to the sulfone. This dramatically changes the polarity, hydrogen-bonding capacity, and steric profile of this part of the molecule.

Chain Length and Branching: The ethyl group can be replaced with other alkyl chains (e.g., methyl, propyl, isopropyl) by starting the synthesis with the appropriately substituted thiophenol. smolecule.comsigmaaldrich.com Altering the chain length and branching affects the lipophilicity and steric hindrance around the sulfur atom.

S-Dealkylation and Re-alkylation: The thioether can potentially be cleaved to the corresponding thiophenol, which can then be re-alkylated with different electrophiles to introduce a wide variety of groups at the sulfur position.

Introducing substituents onto the phenyl ring is a powerful method to modulate the electronic properties of the entire molecule. fiveable.mepitt.edu The position and electronic nature of these substituents can significantly influence the reactivity of the amine and thioether groups, as well as the potential for further reactions on the ring itself, such as electrophilic aromatic substitution.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl (-R) increase the electron density of the phenyl ring. This activates the ring towards electrophilic substitution, typically directing incoming electrophiles to the ortho and para positions relative to the EDG. pitt.edu They can also increase the basicity of the primary amine through an inductive effect.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the EWG. fiveable.mepitt.edu These groups will also decrease the basicity of the primary amine.

Halogens: Halogens (e.g., -Cl, -Br) are a unique case. They are deactivating towards electrophilic substitution due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. pitt.edu

The influence of these substituents is critical in multi-step syntheses, as they can alter the regioselectivity and rate of subsequent reactions. rsc.orgbeilstein-archives.org

Table 3: Predicted Influence of Phenyl Substituents on Reactivity

Substituent Type Example Effect on Ring Reactivity (EAS) Directing Effect (EAS) Effect on Amine Basicity
Activating (EDG) -OCH₃, -CH₃ Activating Ortho, Para Increase
Deactivating (EWG) -NO₂, -CN, -CF₃ Deactivating Meta Decrease

Development of Novel Reaction Methodologies Utilizing the Compound's Reactivity

Catalytic Applications (e.g., as a substrate or co-catalyst)

The potential for This compound to function in catalytic systems can be inferred from the reactivity of its constituent functional groups: the primary amine and the ethylsulfanyl moiety attached to a phenyl ring. Primary amines are well-established as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. Similarly, thioether groups can coordinate to metal centers, influencing the electronic and steric environment of a catalyst.

However, a detailed search of scholarly articles and chemical repositories did not yield specific examples or in-depth studies where This compound itself has been employed as a primary ligand, a co-catalyst, or a key substrate in the development of novel catalytic methodologies. The scientific focus appears to be directed towards analogous structures or derivatives.

For instance, research exists on related phenylethylamine scaffolds in medicinal chemistry and as precursors for more complex molecules. mdpi.comacs.org Additionally, studies on compounds with similar structural motifs, such as those containing methylsulfanyl groups, have been reported, though these are distinct from the ethylsulfanyl group present in the subject compound. smolecule.combiosynth.com

The absence of specific data precludes the creation of detailed research findings or data tables on the catalytic performance of This compound . Further investigation and dedicated research would be necessary to explore and characterize its potential in this domain.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine

While direct and extensive research on this compound is limited in publicly available literature, significant insights can be drawn from studies on its close analog, 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine. Research concerning this methyl-substituted counterpart highlights its importance as a valuable compound within the fields of medicinal chemistry and organic synthesis. smolecule.com The biological activity and chemical reactivity of this class of compounds are largely attributed to the primary amine group and the sulfur-containing moiety. smolecule.com The amine group's capacity for hydrogen bonding, combined with the hydrophobic interactions facilitated by the thioether group, positions these compounds as promising candidates for investigation in areas such as neuropharmacology. smolecule.com

Key contributions from research on the methyl analog, which can be logically extended to the ethylsulfanyl derivative, include its utility as a lead compound in the design of novel therapeutic agents and as a crucial intermediate in the synthesis of more complex organic molecules. smolecule.com The foundational 2-phenethylamine scaffold is a recurring motif in a multitude of biologically active compounds, including endogenous neurotransmitters and a wide array of pharmaceutical drugs. mdpi.comnbinno.com

Unexplored Synthetic Challenges and Opportunities for Methodological Advancements

The synthesis of the related 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is typically achieved through a multi-step synthetic sequence. smolecule.com A prevalent method commences with 2-(methylsulfanyl)benzaldehyde, which undergoes a reduction of the aldehyde group, followed by an amination step, and concludes with the formation of the hydrochloride salt. smolecule.com

Table 1: Postulated Synthetic Pathway for this compound

Step Reaction Type Potential Reagents Starting Material Intermediate/Product
1 Nucleophilic Aromatic Substitution Ethanethiol, Base (e.g., NaOH, K2CO3) 2-Fluorobenzonitrile or 2-Chlorobenzonitrile 2-(Ethylsulfanyl)benzonitrile
2 Nitrile Reduction Reducing Agent (e.g., LiAlH4, H2/Raney Ni) 2-(Ethylsulfanyl)benzonitrile 2-[2-(Ethylsulfanyl)phenyl]methanamine
3 Homologation (e.g., Arndt-Eistert) Series of reagents 2-(Ethylsulfanyl)benzoic acid 2-[2-(Ethylsulfanyl)phenyl]ethanoic acid
4 Curtius or Hofmann Rearrangement Series of reagents 2-[2-(Ethylsulfanyl)phenyl]ethanoic acid This compound

This table outlines a hypothetical synthetic route based on established organic chemistry transformations.

Promising Avenues for Advanced Theoretical and Computational Investigations

Specific theoretical and computational studies on this compound have not been reported in the reviewed literature. However, the application of computational chemistry to analogous molecular structures, such as sulfonamides, has proven effective in predicting pharmacokinetic profiles and elucidating interactions with biological targets through molecular docking simulations. researchgate.net

For this compound, advanced theoretical and computational investigations represent a promising frontier for gaining a deeper understanding of its molecular properties and potential biological activities.

Table 2: Potential Areas for Computational Investigation

Area of Investigation Computational Methodology Potential Insights Gained
Conformational Analysis Molecular Mechanics (MM), Density Functional Theory (DFT) Elucidation of the three-dimensional structure, flexibility, and preferred conformations of the molecule.
Pharmacokinetic (ADME) Prediction Quantitative Structure-Activity Relationship (QSAR), in silico tools (e.g., SwissADME) Prediction of Absorption, Distribution, Metabolism, and Excretion properties to assess drug-likeness. researchgate.net
Target Identification and Binding Molecular Docking and Molecular Dynamics (MD) Simulations Identification of potential protein targets and characterization of the binding modes and affinities. researchgate.net

The application of these computational techniques can guide the rational design of novel derivatives with potentially enhanced biological efficacy and provide a theoretical framework for understanding the structure-activity relationships (SAR) within this chemical class.

Potential for Novel Chemical Applications as a Versatile Molecular Scaffold

The 2-phenethylamine framework is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules that modulate the function of a wide range of receptors and enzymes. mdpi.com The incorporation of an ethylsulfanyl group at the ortho position of the phenyl ring in this compound introduces a valuable point of chemical diversity, opening up new avenues for the creation of extensive compound libraries.

The sulfur atom in the ethylsulfanyl moiety is susceptible to oxidation, allowing for its conversion to the corresponding sulfoxide (B87167) or sulfone. smolecule.com These transformations can profoundly alter the steric and electronic properties of the molecule, potentially leading to novel biological activities. Furthermore, the primary amine functionality is a versatile handle for chemical modification, readily undergoing reactions to form amides, sulfonamides, and a variety of other derivatives, thereby enabling a thorough exploration of the surrounding chemical space.

Table 3: Potential Chemical Applications and Derivative Classes

Field of Application Type of Derivative Potential Biological Targets or Uses
Medicinal Chemistry Amides, Sulfonamides, Ureas G-protein coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases, proteases). mdpi.com
Agrochemicals N-Aryl or N-Heteroaryl derivatives Potential as novel fungicides, herbicides, or insecticides.
Materials Science Polymerizable derivatives (e.g., with vinyl or acrylate (B77674) groups) Development of functional polymers with specific recognition or catalytic properties.

Considering the proven utility of the phenethylamine (B48288) core and the chemical versatility of the thioether and amine functional groups, this compound stands out as a highly promising and adaptable molecular scaffold for the discovery and development of novel chemical entities with a broad spectrum of potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine in academic research?

  • Methodological Answer : The synthesis typically involves two approaches:

  • Enzymatic synthesis : Transaminases (TAs) catalyze the asymmetric amination of prochiral ketones, yielding enantiomerically enriched products. For example, optimized conditions using TAs can achieve >95% enantiomeric excess (ee) through kinetic resolution .
  • Chemical synthesis : Alkylation of 2-mercaptophenethylamine with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) followed by purification via column chromatography. Solvent selection (e.g., CH₂Cl₂ for extraction) and anhydrous conditions are critical to avoid side reactions .
    • Key Considerations : Monitor reaction progress using TLC or GC-MS to ensure completion.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELX software resolves the 3D structure, particularly for confirming the ethylsulfanyl group's orientation .
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify protons adjacent to sulfur and nitrogen, with characteristic shifts for the ethanamine backbone (e.g., δ 2.7–3.1 ppm for CH₂NH₂) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 196.09).

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Scaffold for drug discovery : The ethylsulfanyl group enhances nucleophilicity, making it a precursor for synthesizing disubstituted amines with potential bioactivity (e.g., serotonin receptor modulators) .
  • Enzyme inhibition studies : Used to probe active sites of sulfur-metabolizing enzymes (e.g., cystathionine β-synthase) via competitive binding assays .

Advanced Research Questions

Q. What strategies optimize stereoselective synthesis of this compound?

  • Methodological Answer :

  • Enantiomer separation : Chiral stationary-phase HPLC (CSP-HPLC) resolves racemic mixtures, with mobile phases optimized using heptane/ethanol gradients .
  • Dynamic kinetic resolution : Combine TAs with racemization catalysts (e.g., aluminum complexes) to convert undesired enantiomers in situ, achieving >99% ee .
  • Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries to guide catalyst design (e.g., B3LYP/6-31G* level) .

Q. How can computational chemistry elucidate the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Reactivity mapping : Molecular electrostatic potential (MEP) surfaces generated via Gaussian 16 highlight nucleophilic sites (e.g., sulfur and amine groups) .
  • Transition-state analysis : QM/MM simulations (e.g., using ORCA) model SN2 reactions with alkyl halides, identifying steric hindrance from the ethylsulfanyl group .
  • Table : Key computational parameters for reactivity studies:
ParameterValue/SoftwareRelevance
Basis Set6-31G*Balances accuracy and computational cost
Solvent ModelPCM (CHCl₃)Mimics experimental conditions
Energy Convergence1e⁻⁶ HartreeEnsures precise electronic structure

Q. What analytical challenges arise in detecting trace enantiomers, and how are they mitigated?

  • Methodological Answer :

  • Chiral derivatization : React with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher’s acid chloride) to enhance chromatographic separation. Analyze via LC-MS with a C18 column .
  • Limitations : Baseline noise in CSP-HPLC due to matrix effects. Mitigate by pre-purifying samples using SPE cartridges .
  • Case Study : A 2023 study achieved 0.1% detection limits for minor enantiomers using a Daicel Chiralpak IG column and isocratic elution (hexane:IPA 90:10) .

Interdisciplinary Research Applications

Q. How does the ethylsulfanyl group influence interactions with lipid bilayers in biochemical assays?

  • Methodological Answer :

  • Membrane permeability assays : Use fluorescent probes (e.g., NBD-labeled derivatives) to measure partitioning into DOPC vesicles via fluorescence quenching .
  • MD simulations : GROMACS simulations (CHARMM36 force field) reveal enhanced hydrophobic insertion compared to methylsulfanyl analogs .

Q. What role does this compound play in synthesizing supramolecular architectures?

  • Methodological Answer :

  • Coordination polymers : React with Zn(NO₃)₂ in DMF/water to form 2D networks. Characterize via PXRD and BET surface area analysis .
  • Host-guest systems : Sulfur’s lone pairs enable π-π stacking with aromatic guests (e.g., pyrene), studied via UV-Vis titration (Ka ~10³ M⁻¹) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.